molecular formula C6H4FN3 B1144010 5-Fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 1256788-84-7

5-Fluoro-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1144010
CAS No.: 1256788-84-7
M. Wt: 137.117
InChI Key: HNOJSDJMLDYOIK-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a fluorine atom at the 5-position of the pyrazole ring imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate. The final compound is obtained through further reactions involving meta-aminobenzoic acid and morpholine .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Fluoro-1H-pyrazolo[3,4-B]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs).

    Medicine: Investigated for its anticancer properties, especially in the treatment of colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom at the 5-position of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine imparts unique electronic and steric properties, enhancing its biological activity and making it a more potent inhibitor of TRKs compared to its non-fluorinated counterparts .

Properties

IUPAC Name

5-fluoro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOJSDJMLDYOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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